Disperse Yellow 49
Overview
Description
Disperse Yellow 49 is a synthetic dye belonging to the class of disperse dyes, which are primarily used for dyeing synthetic fibers such as polyester, nylon, and acrylic. Disperse dyes are characterized by their low water solubility and their ability to disperse evenly in hydrophobic fibers. This compound is known for its vibrant yellow color and is widely used in the textile industry.
Mechanism of Action
Target of Action
Disperse Yellow 49 is a synthetic dye that primarily targets DNA-binding proteins . These proteins play a crucial role in cellular processes such as replication, transcription, DNA repair, and recombination .
Mode of Action
This compound interacts with its targets by binding to DNA-binding proteins . This interaction can result in changes in the function of these proteins, potentially affecting cellular processes such as DNA replication and transcription .
Biochemical Pathways
This compound has been shown to inhibit sucrase activity and kinase signaling pathways . These pathways are involved in various cellular functions, including DNA replication and myosin phosphatase regulation .
Pharmacokinetics
The compound’s interaction with dna-binding proteins suggests that it may be able to penetrate cellular membranes and interact with intracellular targets .
Result of Action
The binding of this compound to DNA-binding proteins can result in changes in cellular processes such as DNA replication and transcription . Additionally, the compound’s inhibition of sucrase activity and kinase signaling pathways can affect cell function .
Biochemical Analysis
Biochemical Properties
It is known that the dye can interact with certain metal ions, such as copper and iron, which can affect the color after dyeing
Cellular Effects
Some studies suggest that disperse dyes can have adverse effects on human health . For instance, some disperse dyes are classified as carcinogens, meaning that repeated exposure may lead to the development of cancer
Molecular Mechanism
It is known that the dye’s chemical structure belongs to the class of copper oxide pigments
Temporal Effects in Laboratory Settings
It is known that the dye is not suitable for high-temperature under high-pressure dyeing
Preparation Methods
Synthetic Routes and Reaction Conditions: Disperse Yellow 49 is typically synthesized through azo coupling reactions. The process involves the diazotization of an aromatic amine followed by coupling with a suitable coupling component. The reaction conditions often require acidic or basic environments to facilitate the formation of the azo bond.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale azo coupling reactions. The process begins with the preparation of the diazonium salt from an aromatic amine, which is then coupled with a coupling component under controlled temperature and pH conditions. The resulting dye is then purified and formulated into a fine powder or paste for use in dyeing processes.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidation products.
Reduction: The dye can also be reduced under certain conditions, resulting in the cleavage of the azo bond and the formation of aromatic amines.
Substitution: this compound can participate in substitution reactions, where functional groups on the aromatic rings are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Substitution reactions typically require the presence of catalysts or specific reagents to facilitate the replacement of functional groups.
Major Products Formed:
Oxidation Products: Various oxidized derivatives of the original dye molecule.
Reduction Products: Aromatic amines resulting from the cleavage of the azo bond.
Substitution Products: Modified dye molecules with different functional groups.
Scientific Research Applications
Disperse Yellow 49 has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound in studies of azo dye chemistry and reactions.
Biology: Investigated for its potential effects on biological systems, including its interactions with proteins and enzymes.
Medicine: Explored for its potential use in medical diagnostics and as a staining agent in histology.
Industry: Widely used in the textile industry for dyeing synthetic fibers, as well as in the production of colored plastics and coatings.
Comparison with Similar Compounds
- Disperse Yellow 23
- Disperse Yellow 39
- Disperse Yellow 211
Disperse Yellow 49 stands out due to its specific molecular structure and the resulting dyeing characteristics, making it a valuable dye in various industrial and research applications.
Properties
IUPAC Name |
2-[4-(dicyanomethyl)-N-ethyl-3-methylanilino]ethyl N-phenylcarbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O2/c1-3-25(11-12-27-21(26)24-18-7-5-4-6-8-18)19-9-10-20(16(2)13-19)17(14-22)15-23/h4-10,13,17H,3,11-12H2,1-2H3,(H,24,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSOHRODHDJYIPG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCOC(=O)NC1=CC=CC=C1)C2=CC(=C(C=C2)C(C#N)C#N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.